

A Comparative Spectroscopic Analysis of 2-(4-Methoxyphenoxy)acetamide Isomers

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Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)acetamide

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Positional Isomers of Methoxyphenoxyacetamide

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of the spectroscopic data for three isomers of methoxyphenoxyacetamide: 2-(2-methoxyphenoxy)acetamide, 2-(3-methoxyphenoxy)acetamide, and **2-(4-methoxyphenoxy)acetamide**. Through a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary information to distinguish between these closely related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the ortho, meta, and para isomers of 2-(methoxyphenoxy)acetamide. It is important to note that the readily available data for the para isomer corresponds to 2-(4-methoxyphenyl)acetamide, which has a direct phenyl-to-acetyl linkage rather than a phenoxy ether linkage. For the purpose of this comparative guide, and noting the structural difference, we will include the data for this compound. Similarly, for the ortho and meta isomers, the most accessible data is for N-(2-methoxyphenyl)acetamide and N-(3-methoxyphenyl)acetamide respectively, where the

acetamide group is directly attached to the phenyl ring. These structural distinctions are crucial and are highlighted for clarity.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons (ppm)	-OCH ₃ Proton (ppm)	-CH ₂ - Proton (ppm)	-NH ₂ Protons (ppm)
N-(2-methoxyphenyl)acetamide (ortho) [1]	8.35 (d), 7.80 (d), 7.02 (t), 6.94 (t), 6.86 (d)[1]	3.85 (s)[1]	-	2.18 (s, CH ₃ of acetamido)[1]
N-(3-methoxyphenyl)acetamide (meta)	8.06 (d), 7.74 (d), 7.50-7.34 (m), 7.29-7.16 (m), 6.87-6.79 (m), 6.61 (s)	3.76 (s)	-	2.04 (s, CH ₃ of acetamido)
2-(4-methoxyphenyl)acetamide (para)	7.15 (d, J=8.5 Hz), 6.85 (d, J=8.5 Hz)	3.78 (s)	3.53 (s)	7.3 (br s), 6.9 (br s)

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O Carbon (ppm)	Aromatic Carbons (ppm)	-OCH ₃ Carbon (ppm)	-CH ₂ - Carbon (ppm)
N-(2-methoxyphenyl)acetamide (ortho)	168.5	148.1, 128.0, 123.9, 121.2, 119.8, 110.1	55.7	-
N-(3-methoxyphenyl)acetamide (meta) [2]	170.7	160.4, 144.2, 138.3, 137.1, 130.3, 129.5, 124.4, 123.7, 120.6, 119.7, 114.5, 113.4, 113.3, 110.4[2]	55.4[2]	-
2-(4-methoxyphenyl)acetamide (para)	175.9	158.8, 130.3, 126.9, 114.2	55.2	42.6

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

Compound	N-H Stretching (cm ⁻¹)	C=O Stretching (cm ⁻¹)	C-O Stretching (cm ⁻¹)	Aromatic C-H Bending (cm ⁻¹)
N-(2-methoxyphenyl)acetamide (ortho) [3][4]	~3300-3400	~1660	~1250, ~1030	~750
N-(3-methoxyphenyl)acetamide (meta)	Data not available	Data not available	Data not available	Data not available
2-(4-methoxyphenyl)acetamide (para)	3399, 3205	1640	1246, 1032	825

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
N-(2-methoxyphenyl)acetamide (ortho)	165	123, 108, 95, 77
N-(3-methoxyphenyl)acetamide (meta)	Data not available	Data not available
2-(4-methoxyphenyl)acetamide (para)	165	122, 121, 91, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Instrumentation: Spectra were recorded on a standard NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Data Acquisition: For ¹H NMR, standard pulse sequences were used. For ¹³C NMR, proton-decoupled spectra were acquired to simplify the spectrum to single lines for each unique carbon atom.
- Referencing: Chemical shifts were referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method:

- Sample Preparation (ATR): A small amount of the solid sample was placed directly onto the ATR crystal.
- Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample was finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Instrumentation: Spectra were recorded on an FT-IR spectrometer.
- Data Acquisition: The spectrum was typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and subtracted from the sample spectrum.

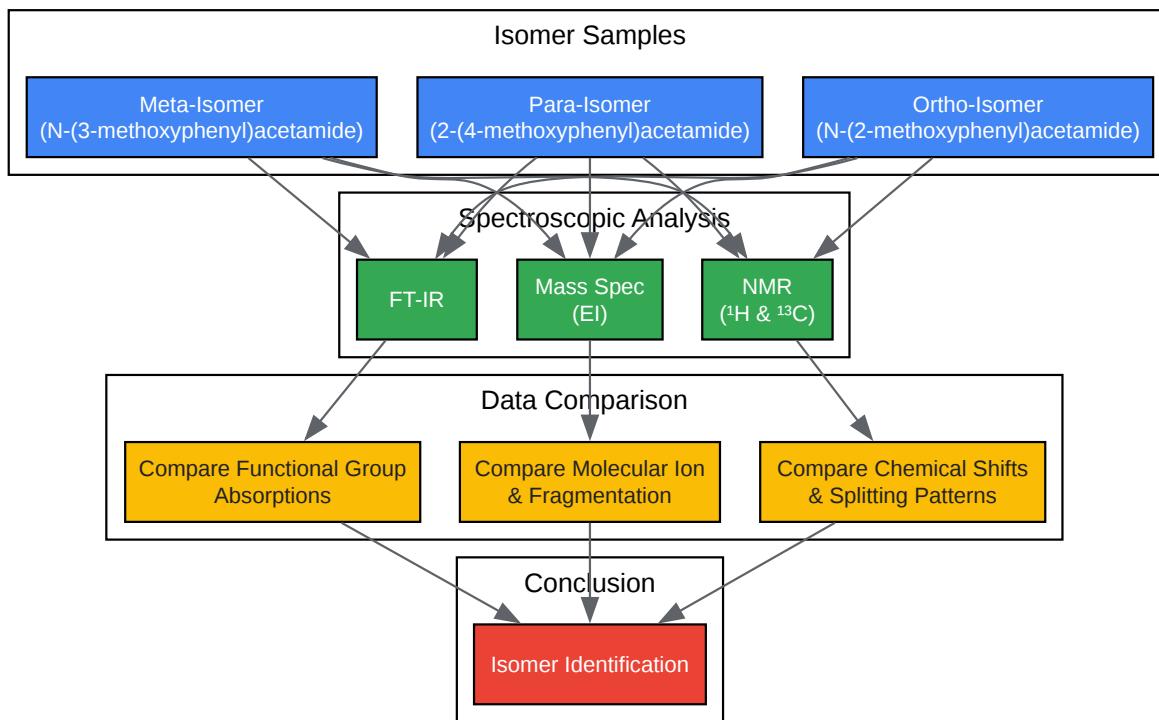
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction: A small amount of the sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: The sample was vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the 2-(methoxyphenoxy)acetamide isomers.



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Caption: Workflow for the spectroscopic comparison of 2-(methoxyphenoxy)acetamide isomers.

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